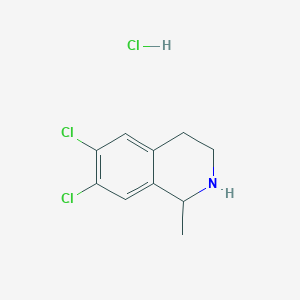
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
描述
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N and its molecular weight is 252.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the dopaminergic neurons in the central nervous system . This compound is known to alter the function of these neurons .
Mode of Action
This compound interacts with its targets, the dopaminergic neurons, and can cause changes in their function . It has been suggested that this compound may have both neurotoxic and neuroprotective effects . For instance, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of dopaminergic neurons . The compound’s interaction with these neurons can lead to changes in dopamine metabolism in the central nervous system .
Pharmacokinetics
It is known that the compound can produce an antidepressant-like effect similar to the effect of imipramine following systemic administration in rats .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the reactive oxygen species level and caspase activity in SH-SY5Y cells . These effects suggest a potential neuroprotective role for the compound .
生物活性
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. THIQ derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Structural Information
- Molecular Formula : C10H11Cl2N
- SMILES Notation : CC1C2=CC(=C(C=C2CCN1)Cl)Cl
- InChIKey : NAYNZVRURWKODV-UHFFFAOYSA-N
Neuroprotective Effects
Research has indicated that THIQ derivatives exhibit neuroprotective effects against neurodegenerative diseases. In particular, compounds structurally related to 6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. A study highlighted the potential of THIQ analogs in protecting neuronal cells from oxidative stress-induced apoptosis .
Antiviral Activity
Recent investigations into the antiviral properties of tetrahydroisoquinoline compounds have shown promising results against viral infections. For instance, a related compound demonstrated significant anti-SARS-CoV-2 activity with an EC50 of 3.15 μM in vitro. This suggests that this compound may possess similar antiviral properties .
The mechanism by which THIQ compounds exert their biological effects often involves modulation of various signaling pathways. For example:
- Neuroprotection : THIQs may enhance the release of neurotrophic factors and inhibit apoptotic pathways.
- Antiviral Activity : The antiviral mechanism may involve interference with viral replication processes or modulation of host cell responses to infection.
Table: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study conducted on THIQ derivatives reported that specific modifications to the tetrahydroisoquinoline structure enhanced neuroprotective effects in cellular models. These findings suggest that structural variations can significantly impact biological activity and therapeutic potential .
属性
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGXUPRXFFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















